molecular formula C30H56O6 B053129 Trinonanoin CAS No. 126-53-4

Trinonanoin

Cat. No.: B053129
CAS No.: 126-53-4
M. Wt: 512.8 g/mol
InChI Key: YRIMSXJXBHUHJT-UHFFFAOYSA-N
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Description

Trinonanoin is a novel nanomaterial developed for use in a variety of laboratory experiments. It is a nanomaterial composed of three layers of metal oxide nanosheets, with each layer having a different composition. The material has been characterized as having a high surface area, good thermal and electrical conductivity, and good mechanical properties. Additionally, this compound has been found to be biocompatible and non-toxic, and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Effects on Fat Metabolism in Rabbits : Trinonanoin, when used in total parenteral nutrition, combines the benefits of usual MCTs with a lower ketogenic action and the release of three carbon units. It's well-tolerated and causes no significant differences in body weight changes. Notably, it results in lower ketone body concentrations and a marked increase in plasma short-chain fatty acid concentrations compared to usual MCTs (Linseisen & Wolfram, 1993).

  • Parameters of Carbohydrate and Protein Metabolism : Another study on the metabolic effects of this compound in rabbits found that it leads to higher plasma glucose, lactate, pyruvate, and liver glycogen concentrations, indicating a glucogenic effect. The study also observed that the nitrogen balance was not significantly influenced by the type of fat emulsion administered (Linseisen & Wolfram, 1993).

  • Organ Changes after Administration in Rabbits : this compound, when administered parenterally to rabbits, showed no negative effects on organ weights and liver lipid concentrations. Some rabbits exhibited macroscopic but not histological liver changes. The extent of nonanoic acid deposition in various tissues was similar to that seen in MCT groups, suggesting a comparable metabolic handling (Linseisen & Wolfram, 1993).

  • Use in Quantitative Determination of MCTs in Infant Formula : this compound has been used as an internal standard in methods developed for the separation of MCTs using reverse phase HPLC, indicating its utility in analytical chemistry, particularly in the context of infant nutrition (Lee, 1986).

Mechanism of Action

Target of Action

Tripelargonin, also known as Trinonanoin, is a triacylglycerol that contains nonanoic acid at the sn-1, sn-2, and sn-3 positions . It has been found in Schizochytrium biomass .

Mode of Action

It is known that tripelargonin acts as an emollient, conditioning-, smoothing-, and dispersing agent . It exhibits high spreadability and good absorption rate . This suggests that it interacts with its targets by providing a protective and moisturizing effect, improving the texture and appearance of the skin.

Biochemical Pathways

It is known that tripelargonin increases blood levels of the ketone body d-(-)-3-hydroxybutyrate . This suggests that it may influence the metabolic pathways related to ketone body production and utilization.

Pharmacokinetics

It is known that tripelargonin exhibits good absorption rate , suggesting that it may have favorable bioavailability.

Result of Action

It is known to increase blood levels of the ketone body d-(-)-3-hydroxybutyrate in newborn rhesus monkeys . This suggests that it may have a role in energy metabolism.

Properties

IUPAC Name

2,3-di(nonanoyloxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMSXJXBHUHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155039
Record name Tripelargonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-53-4
Record name Trinonanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tripelargonin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripelargonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647
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Record name Tripelargonin
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Record name Propane-1,2,3-triyl trinonan-1-oate
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Record name TRIPELARGONIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trinonanoin impact carbohydrate metabolism compared to traditional MCT/LCT emulsions?

A1: Research in rabbits suggests that this compound, when administered intravenously as part of a TPN regimen, may have a glucogenic effect. Compared to traditional medium-chain triglyceride/long-chain triglyceride (MCT/LCT) emulsions, this compound administration led to higher plasma glucose levels on day 4, elevated plasma lactate and pyruvate on day 11, and increased liver glycogen concentrations. [] This suggests that this compound may influence glucose metabolism differently than conventional MCT/LCT emulsions.

Q2: Does this compound offer any advantages over conventional MCT/LCT emulsions in terms of ketogenic effects?

A2: One potential advantage of this compound lies in its lower ketogenic action compared to even-chain MCTs. Studies in rabbits showed that while both this compound/LCT and MCT/LCT emulsions resulted in similar plasma triglyceride, non-esterified fatty acid, and free glycerol levels, the this compound/LCT group exhibited significantly lower ketone body (3-hydroxybutyrate) concentrations. [] This suggests that this compound might be a preferable energy source for patients requiring TPN where minimizing ketosis is crucial.

Q3: What happens to this compound after it is administered intravenously?

A3: Following intravenous administration, this compound is hydrolyzed, releasing nonanoic acid (C9). This fatty acid undergoes beta-oxidation, leading to the production of propionic acid and other short-chain fatty acids (SCFAs). [] Interestingly, the accumulation of nonanoic acid in liver triglycerides, liver phospholipids, adipose tissue, and skeletal muscle after this compound/LCT administration was comparable to the deposition of C8/C10 fatty acids observed in the MCT/LCT group. Notably, adipose tissue showed a higher than anticipated enrichment with nonanoic acid, reaching 16 mol%. []

Q4: What is the impact of this compound administration on plasma short-chain fatty acid levels?

A4: In studies using rabbit models, intravenous administration of this compound/LCT emulsions resulted in a consistent increase in plasma propionic acid and other SCFA concentrations over time. [] This increase was substantial enough that elevated propionic acid levels were also detectable in the urine by days 10 and 11 of the study. [] This finding highlights the distinct metabolic pathway of this compound compared to even-chain MCTs and its potential to influence SCFA availability.

Q5: Does the administration of this compound lead to any adverse effects on organs?

A5: Research in rabbits suggests that this compound, when administered parenterally for 11 days at a dose providing 46.5% of total energy, did not negatively impact organ weights or liver lipid concentrations compared to LCT or MCT/LCT emulsions. [] While some rabbits in the this compound/LCT group exhibited macroscopically visible liver changes, these were not observed histologically. [] Further research is needed to fully elucidate the long-term effects of this compound administration on organ health.

Q6: How does this compound compare to other triglycerides in preventing gut atrophy in the context of TPN?

A6: In a study using a rat model of trauma-induced gut atrophy, researchers compared the efficacy of different triglycerides in TPN regimens. Interestingly, the MCT/LCT emulsion demonstrated superior effects in preserving gut integrity compared to this compound/LCT, C4-L-C4-TG (a structured triglyceride containing butyric acid), or pure LCT emulsions. [] The MCT/LCT group showed less structural damage in the distal small bowel, particularly in the mucosa/submucosa and muscularis/serosa, highlighting the potential importance of considering specific triglyceride compositions in TPN formulations to mitigate gut atrophy. []

Q7: Can this compound be utilized in flavor production, and if so, how does its structure influence this application?

A7: Research indicates that Penicillium corylophilum can utilize this compound, among other triglycerides and fatty acids, to generate flavor compounds. The organism preferentially produces flavors from triacylglycerols consisting of fatty acids with carbon chains ranging from C6 to C11. [] Specifically, this compound, along with tricaprylin (C8) and tridecanoin (C10), yielded flavors similar to those derived from non-stick oil. [] This suggests that the length of the fatty acid chain in the triglyceride plays a crucial role in determining the specific flavor profile generated by the organism.

Q8: Has this compound been explored for drug delivery applications, and what are the key findings?

A8: Preliminary research suggests that this compound shows promise as a component of self-microemulsifying drug delivery systems (SMEDDS). One study successfully formulated a SMEDDS containing Mexican Tea Herb (MTH), utilizing this compound as one of the components. [] This formulation exhibited high self-microemulsifying efficiency, achieving a small droplet size of 30 nm and rapid self-microemulsification within one minute. [] This highlights the potential of this compound to enhance the delivery and bioavailability of poorly soluble drugs.

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